molecular formula C25H18N6O3 B2719866 (2E)-2-Cyano-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)-2-propenamide CAS No. 956691-10-4

(2E)-2-Cyano-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)-2-propenamide

Cat. No.: B2719866
CAS No.: 956691-10-4
M. Wt: 450.458
InChI Key: JWHOZQMOCMTIRJ-DEDYPNTBSA-N
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Description

(2E)-2-Cyano-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)-2-propenamide is a complex organic compound that features a pyrazole ring substituted with a nitrophenyl and phenyl group, a cyano group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Cyano-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)-2-propenamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone.

    Substitution Reactions: The nitrophenyl and phenyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Cyano Group: The cyano group is typically introduced through a nucleophilic substitution reaction.

    Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction between the cyano group and an appropriate amine, in this case, pyridin-3-ylmethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

    Condensation: The enamide can undergo further condensation reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

    Condensation: Acid or base catalysts can facilitate condensation reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: More complex enamide structures.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrophenyl and cyano groups suggests potential bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-Cyano-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)-2-propenamide would depend on its specific application. In a biological context, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitrophenyl group could interact with aromatic residues in the target protein, while the cyano group could form hydrogen bonds or participate in other interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide: Similar structure but with a methyl group instead of a nitro group.

    (E)-2-cyano-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (2E)-2-Cyano-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)-2-propenamide makes it unique compared to its analogs. The nitro group can participate in various chemical reactions, providing additional functionalization options and potential bioactivity.

Properties

IUPAC Name

(E)-2-cyano-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N6O3/c26-14-20(25(32)28-16-18-5-4-12-27-15-18)13-21-17-30(22-6-2-1-3-7-22)29-24(21)19-8-10-23(11-9-19)31(33)34/h1-13,15,17H,16H2,(H,28,32)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHOZQMOCMTIRJ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=C(C#N)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])/C=C(\C#N)/C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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